Benzo[a]pyrene-1,6-dione
Overview
Description
Benzo[a]pyrene-1,6-dione is a polycyclic aromatic hydrocarbon derivative. It is a quinone form of benzo[a]pyrene, a well-known environmental pollutant and carcinogen. This compound is of significant interest due to its role in the metabolic pathways of benzo[a]pyrene and its potential implications in toxicology and environmental science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzo[a]pyrene-1,6-dione can be synthesized through the oxidation of benzo[a]pyrene. One common method involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions. The reaction typically proceeds through the formation of intermediate dihydrodiols, which are further oxidized to the quinone form .
Industrial Production Methods: Industrial production of this compound is not widely reported, likely due to its specific applications in research rather than large-scale industrial use. the synthesis methods used in laboratories can be scaled up with appropriate modifications to reaction conditions and purification processes.
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Metal catalysts such as palladium or platinum for specific reactions.
Major Products Formed:
Oxidation Products: Other quinone derivatives.
Reduction Products: Hydroquinone forms.
Substitution Products: Various substituted benzo[a]pyrene derivatives.
Scientific Research Applications
Benzo[a]pyrene-1,6-dione has several applications in scientific research:
Mechanism of Action
Benzo[a]pyrene-1,6-dione exerts its effects primarily through the generation of reactive oxygen species (ROS) during its metabolic transformation. The compound can undergo redox cycling, leading to the production of ROS, which cause oxidative stress and damage to cellular components such as DNA, proteins, and lipids . This oxidative stress is a key factor in its carcinogenic and mutagenic properties.
Molecular Targets and Pathways:
DNA: Formation of DNA adducts leading to mutations.
Proteins: Oxidative modification of proteins affecting their function.
Lipids: Lipid peroxidation resulting in cell membrane damage.
Comparison with Similar Compounds
- Benzo[a]pyrene-3,6-dione
- Benzo[a]pyrene-6,12-dione
- Benzo[e]pyrene
Uniqueness: Benzo[a]pyrene-1,6-dione is unique due to its specific position of the quinone moiety, which influences its reactivity and biological interactions. Compared to other quinone derivatives of benzo[a]pyrene, it has distinct oxidative and reductive properties, making it a valuable compound for studying the detailed mechanisms of polycyclic aromatic hydrocarbon metabolism and toxicity .
Properties
IUPAC Name |
benzo[b]pyrene-1,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10O2/c21-17-10-6-11-5-7-16-19-13(8-9-15(17)18(11)19)12-3-1-2-4-14(12)20(16)22/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWHZARNAGLRFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=C4C(=O)C=CC5=C4C3=C(C2=O)C=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80952917 | |
Record name | Benzo[pqr]tetraphene-1,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80952917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3067-13-8, 64133-79-5 | |
Record name | Benzo[a]pyrene-1,6-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3067-13-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo(a)pyrene-1,6-quinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003067138 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo(a)pyrene-1,6-dione, radical ion(1-) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064133795 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo[a]pyrene-1,6-dione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30985 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzo[pqr]tetraphene-1,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80952917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZO(A)PYRENE-1,6-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MS3758O6C7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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